molecular formula C19H14N2 B5691607 1,4-diphenyl-2H-cyclopenta[d]pyridazine

1,4-diphenyl-2H-cyclopenta[d]pyridazine

Cat. No. B5691607
M. Wt: 270.3 g/mol
InChI Key: ZDYDCZBULKDSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-diphenyl-2H-cyclopenta[d]pyridazine, also known as CPD, is a heterocyclic organic compound that has been extensively studied in the field of medicinal chemistry. It is a promising candidate for the development of drugs that target various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One advantage of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its relatively high yield in the synthesis process. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 1,4-diphenyl-2H-cyclopenta[d]pyridazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs.

Synthesis Methods

The synthesis of 1,4-diphenyl-2H-cyclopenta[d]pyridazine involves the reaction of 1,2-dicyanobenzene with hydrazine hydrate in the presence of a catalyst. The product is then subjected to a cyclization reaction to form the final compound. The yield of this process is relatively high, making it an attractive method for the production of this compound.

properties

IUPAC Name

1,4-diphenyl-2H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDCZBULKDSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C3C(=NN2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.